REACTION_CXSMILES
|
C12BC(CCC1)CCC2.[CH3:10][C:11]([CH2:13][CH3:14])=[CH2:12].Br[C:16]1[N:17]=[C:18]([CH2:34][CH3:35])[C:19]([C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][C:25]=2[O:32][CH3:33])=[N:20][C:21]=1[CH2:22][CH3:23].[OH-].[Na+].OO>C1COCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:34]([C:18]1[C:19]([C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][C:25]=2[O:32][CH3:33])=[N:20][C:21]([CH2:22][CH3:23])=[C:16]([CH2:10][CH:11]([CH3:12])[CH2:13][CH3:14])[N:17]=1)[CH3:35] |f:3.4,7.8.9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CCCC(CCC1)B2
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
CC(=C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
1-(5-Bromo-3,6-diethylpyrazin-2-yl)-2,4-dimethoxybenzene
|
Quantity
|
664 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(C(=NC1CC)C1=C(C=C(C=C1)OC)OC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux, under a nitrogen atmosphere for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated at 50 C for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 40% ether in hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=NC(=C(N1)CC(CC)C)CC)C1=C(C=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 393 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |